![molecular formula C10H14N4O B12943393 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12943393.png)
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. This compound is known for its unique bicyclic structure, which includes a nitrogen-nitrogen bond with a bridgehead nitrogen. Pyrrolo[2,1-f][1,2,4]triazine derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine can be achieved through various synthetic routes. Some of the common methods include:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.
Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which are then cyclized to form the pyrrolo[2,1-f][1,2,4]triazine core.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, which undergo further reactions to yield the target compound.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the pyrrolo[2,1-f][1,2,4]triazine core.
Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine intermediates to form the desired compound.
Analyse Chemischer Reaktionen
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Cyclization: Cyclization reactions can be used to form additional ring structures, enhancing the compound’s complexity.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antiviral agent against RNA viruses and as an anticancer agent targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of key biological processes. For example, it may inhibit RNA-dependent RNA polymerase, thereby preventing viral replication. Additionally, it may target specific kinases involved in cancer cell proliferation, leading to the inhibition of tumor growth .
Vergleich Mit ähnlichen Verbindungen
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities and applications.
Remdesivir: This antiviral drug contains a pyrrolo[2,1-f][1,2,4]triazine moiety and is used for the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug that also contains a pyrrolo[2,1-f][1,2,4]triazine core and is used for cancer treatment.
Eigenschaften
Molekularformel |
C10H14N4O |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine |
InChI |
InChI=1S/C10H14N4O/c1-7(5-11)8-3-4-9-10(15-2)12-6-13-14(8)9/h3-4,6-7H,5,11H2,1-2H3 |
InChI-Schlüssel |
GKGWXQBPQFSHCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C1=CC=C2N1N=CN=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12943322.png)
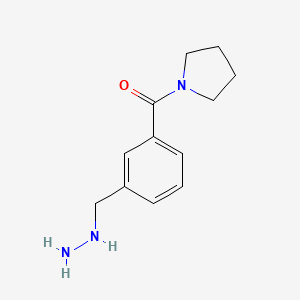
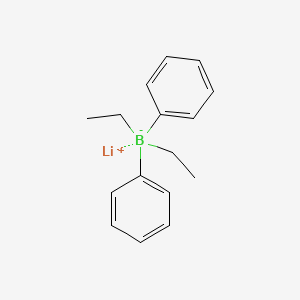

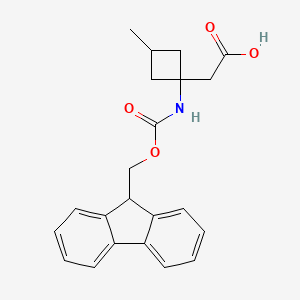
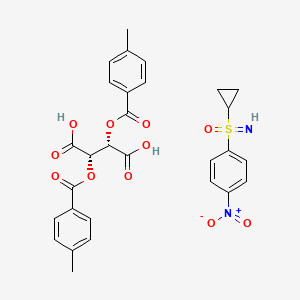

![N-((5-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methyl)cyclopropanecarboxamide](/img/structure/B12943349.png)

![2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12943367.png)

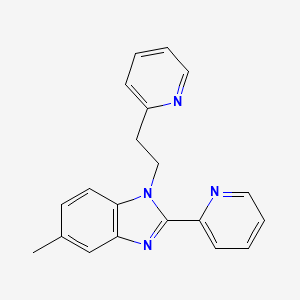
![tert-Butyl 7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12943392.png)
